molecular formula C6H10O3 B2362321 3,3-Dimethyl-[1,4]dioxan-2-one CAS No. 66800-75-7

3,3-Dimethyl-[1,4]dioxan-2-one

Cat. No. B2362321
CAS RN: 66800-75-7
M. Wt: 130.143
InChI Key: BKHGTYGMRHXKIG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-[1,4]dioxan-2-one (DMDO) is a chiral compound used in organic synthesis as a chiral auxiliary . It has been shown to be useful for the stereoselective polymerization of lactones, enolates, amides, and aldehydes . DMDO is soluble in common organic solvents such as chloroform and dichloromethane at room temperature .


Synthesis Analysis

DMDO can be synthesized from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis . This method has been reported to yield high amounts of DMDO, making it an attractive alternative to other synthetic methods .


Molecular Structure Analysis

The molecular formula of DMDO is C6H10O3 . The structure includes a six-membered ring with two oxygen atoms in ring positions 1 and 4 .


Chemical Reactions Analysis

DMDO has been shown to be useful for the stereoselective polymerization of lactones, enolates, amides, and aldehydes . It has also been investigated for its ability to form spindle-like polymers with glycolide and optical activity .


Physical And Chemical Properties Analysis

DMDO is soluble in common organic solvents such as chloroform and dichloromethane at room temperature . Its molecular weight is 130.14 g/mol .

Future Directions

The future directions for DMDO could involve further exploration of its use in organic synthesis, particularly in the stereoselective polymerization of various compounds . Additionally, new synthetic procedures for its preparation could be developed .

properties

IUPAC Name

3,3-dimethyl-1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)5(7)8-3-4-9-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHGTYGMRHXKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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